In-Depth Technical Guide: N-Stearoyl-DL-dihydrolactocerebroside (CAS 15373-20-3)
In-Depth Technical Guide: N-Stearoyl-DL-dihydrolactocerebroside (CAS 15373-20-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl-DL-dihydrolactocerebroside, a glycosphingolipid, belongs to a class of molecules crucial for various cellular processes. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, general methodologies for its synthesis and purification, and a discussion of its potential biological roles within the broader context of lactosylceramides. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on closely related compounds and general protocols applicable to its study.
Chemical and Physical Properties
Quantitative data for N-Stearoyl-DL-dihydrolactocerebroside is not extensively reported. The following table summarizes available information and highlights areas where data is currently unavailable.
| Property | Value | Source/Comment |
| CAS Number | 15373-20-3 | |
| Molecular Formula | C48H93NO13 | |
| Molecular Weight | 892.25 g/mol | |
| Appearance | Solid | General observation for similar long-chain lipids. |
| Melting Point | Data not available | Expected to be a high-melting solid. |
| Solubility | Data not available | Likely soluble in organic solvents like chloroform (B151607)/methanol mixtures. |
| Stability | Data not available | Store desiccated at -20°C for long-term stability. |
Synthesis and Purification
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the dihydrolactosylsphingosine backbone and its subsequent acylation with stearic acid.
Caption: General synthetic workflow for N-Stearoyl-DL-dihydrolactocerebroside.
Experimental Protocol: General N-acylation of a Sphingoid Base
This protocol is a generalized procedure for the acylation of a sphingoid base, which can be adapted for the synthesis of N-Stearoyl-DL-dihydrolactocerebroside from a dihydrolactosylsphingosine precursor.
Materials:
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Dihydrolactosylsphingosine
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Stearoyl chloride or N-hydroxysuccinimide (NHS)-stearate
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Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF), or a mixture of chloroform and methanol)
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Base (e.g., triethylamine (B128534), if using stearoyl chloride)
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Reaction vessel
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Dissolve dihydrolactosylsphingosine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
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If using stearoyl chloride, add a stoichiometric amount of a base like triethylamine to the solution to act as an acid scavenger.
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Slowly add a slight molar excess of the acylating agent (stearoyl chloride or NHS-stearate) to the stirred solution at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water in a 65:25:4 ratio). The product should have a higher Rf value than the starting amine.
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Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a small amount of water.
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Extract the product using a biphasic solvent system (e.g., chloroform and water). The product will partition into the organic phase.
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Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purification Protocol: General Chromatographic Purification of Glycosphingolipids
The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification is typically achieved using column chromatography.
Materials:
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Crude N-Stearoyl-DL-dihydrolactocerebroside
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Silica (B1680970) gel (for column chromatography)
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Solvent system (e.g., a gradient of chloroform and methanol)
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Chromatography column
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Fraction collector
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TLC plates and developing chamber
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Staining reagent for visualization (e.g., primuline (B81338) spray or orcinol/sulfuric acid)
Procedure:
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Prepare a silica gel slurry in the initial, less polar eluting solvent and pack it into a chromatography column.
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Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.
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Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified N-Stearoyl-DL-dihydrolactocerebroside.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Anomeric protons: Signals for the anomeric protons of the glucose and galactose units, typically in the range of 4.2-4.8 ppm.
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Sugar ring protons: A complex region of overlapping multiplets between 3.2 and 4.2 ppm.
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Sphingoid backbone protons: Signals for the methine and methylene (B1212753) protons of the dihydrosphingosine backbone.
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Acyl chain protons: A large, broad signal around 1.25 ppm corresponding to the methylene protons of the stearoyl chain, a triplet around 0.88 ppm for the terminal methyl group, and a triplet around 2.2 ppm for the methylene group alpha to the amide carbonyl.
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Amide proton: A signal around 7.0-8.0 ppm, which may be broad.
13C NMR: The carbon NMR spectrum would show:
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Carbonyl carbon: A signal around 174 ppm for the amide carbonyl.
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Anomeric carbons: Signals for the anomeric carbons of glucose and galactose, typically around 100-105 ppm.
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Sugar ring carbons: Signals in the 60-80 ppm range.
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Sphingoid backbone carbons: Signals corresponding to the carbons of the dihydrosphingosine chain.
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Acyl chain carbons: A series of signals for the stearoyl chain carbons, with the terminal methyl group around 14 ppm and the methylene carbons in the 22-34 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the characterization of glycosphingolipids. Electrospray ionization (ESI) is a commonly used technique.
Expected Fragmentation Pattern: In positive ion mode, the molecule would likely be observed as its protonated form [M+H]+ or as adducts with sodium [M+Na]+ or potassium [M+K]+. Tandem mass spectrometry (MS/MS) would yield characteristic fragment ions resulting from the cleavage of glycosidic bonds and fragmentation of the ceramide backbone. Key fragmentation pathways would include the loss of the terminal galactose, the loss of the entire lactose (B1674315) unit, and cleavages within the sphingoid base and the acyl chain.
Biological Context and Signaling Pathways
N-Stearoyl-DL-dihydrolactocerebroside is a member of the lactosylceramide (B164483) family. Lactosylceramides are key intermediates in the biosynthesis of more complex glycosphingolipids and are also bioactive molecules in their own right. They are often found in lipid rafts, which are specialized microdomains within the cell membrane that play a crucial role in signal transduction.
Lactosylceramide-Centric Signaling
Lactosylceramide has been implicated as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress. The synthesis of lactosylceramide is catalyzed by lactosylceramide synthase. Various stimuli can activate this enzyme, leading to an increase in cellular lactosylceramide levels.
Caption: Lactosylceramide-mediated signaling cascade.
This pathway highlights how external stimuli can lead to the production of lactosylceramide, which in turn can trigger downstream signaling events such as the production of reactive oxygen species (ROS) and the activation of cytosolic phospholipase A2 (cPLA2), both of which are key players in inflammatory responses.
Experimental Workflows for Biological Studies
Investigating the biological function of N-Stearoyl-DL-dihydrolactocerebroside would involve a series of in vitro experiments.
General Workflow for Studying Cellular Effects
Caption: Workflow for assessing the biological activity of N-Stearoyl-DL-dihydrolactocerebroside.
This workflow outlines the basic steps for treating cultured cells with the compound and then assessing various biological endpoints to understand its function.
Conclusion
N-Stearoyl-DL-dihydrolactocerebroside is a complex glycosphingolipid with potential roles in cellular signaling. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, purification, and characterization based on established methods for related compounds. Further research is needed to fully elucidate the specific physicochemical properties and biological functions of this particular dihydrolactocerebroside. The provided experimental outlines and signaling pathway diagrams offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of targeting glycosphingolipid metabolism.
